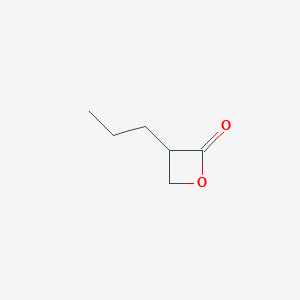
beta-Propyl-beta-propiolactone
Übersicht
Beschreibung
Beta-Propyl-beta-propiolactone is an organic compound belonging to the lactone family, characterized by a four-membered ring structure. It is a colorless liquid with a slightly sweet odor and is highly soluble in water and organic solvents . The compound has a molecular formula of C6H10O2 and a molecular weight of 114.1424 .
Vorbereitungsmethoden
Beta-Propyl-beta-propiolactone can be synthesized through various methods. One common synthetic route involves the reaction of formaldehyde and ethenone in the presence of aluminum or zinc chloride as a catalyst . In research laboratories, it can also be produced by the carbonylation of epoxides . Industrially, the compound is prepared using similar methods, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Beta-Propyl-beta-propiolactone undergoes several types of chemical reactions, primarily involving nucleophiles. It reacts with water in a hydrolysis reaction to produce 3-hydroxypropionic acid . When reacted with ammonia, it forms beta-alanine, a commercially significant process . The compound can also participate in ring-opening reactions with various nucleophiles, leading to different products depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Beta-Propyl-beta-propiolactone has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various chemical compounds . The compound is also employed as a sterilizing and sporicidal agent, although its carcinogenicity limits its use in commercial applications . In the field of medicine, it is used to inactivate viruses, making it a crucial step in vaccine production . Additionally, it finds applications in the sterilization of blood plasma, tissue grafts, surgical instruments, and enzymes .
Wirkmechanismus
The mechanism of action of beta-Propyl-beta-propiolactone involves its function as an alkylating agent. It acts through the alkylation of carboxyl and hydroxyl groups, with the lactone ring splitting at either the first or third carbon . The compound reacts with polynucleotides and DNA, primarily at the N7 position of guanine and the N1 position of adenine, forming carboxyethyl derivatives . This alkylation disrupts the normal function of nucleic acids, leading to its sterilizing and sporicidal effects.
Vergleich Mit ähnlichen Verbindungen
Beta-Propyl-beta-propiolactone is similar to other lactone compounds, such as beta-Propiolactone and gamma-Butyrolactone . it is unique due to its specific molecular structure and reactivity. Beta-Propiolactone, for instance, is also a four-membered lactone but has different applications and reactivity profiles . Gamma-Butyrolactone, on the other hand, is a five-membered lactone with distinct chemical properties and uses . The uniqueness of this compound lies in its specific reactivity with nucleophiles and its applications in virus inactivation and chemical synthesis.
Eigenschaften
IUPAC Name |
3-propyloxetan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-5-4-8-6(5)7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDILZTZKTCONPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936142 | |
| Record name | 3-Propyloxetan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15964-17-7 | |
| Record name | beta-Propyl-beta-propiolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015964177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Propyloxetan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


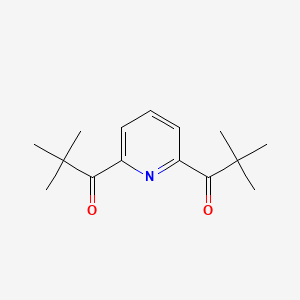

![L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-](/img/structure/B3048096.png)
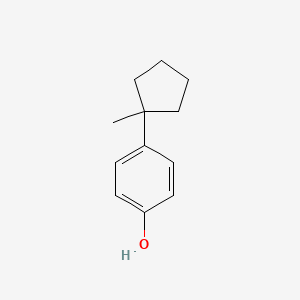
![2-[(2-Fluorophenoxy)methyl]oxirane](/img/structure/B3048099.png)
![5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B3048100.png)
![Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3048101.png)

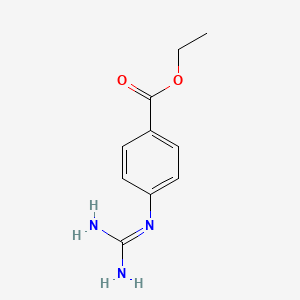
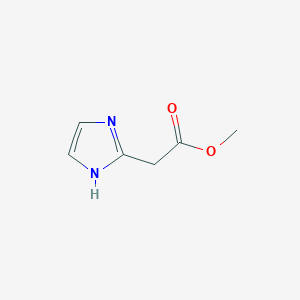
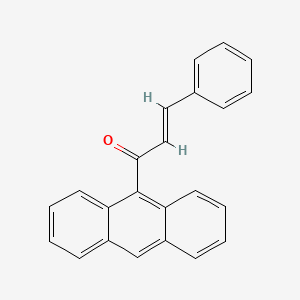
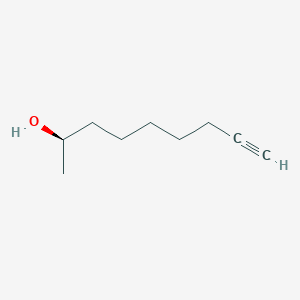

![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine)](/img/structure/B3048115.png)
